molecular formula C17H16N2O5S B254604 ethyl 2-[(cyclopropylcarbonyl)amino]-4-{3-nitrophenyl}-3-thiophenecarboxylate

ethyl 2-[(cyclopropylcarbonyl)amino]-4-{3-nitrophenyl}-3-thiophenecarboxylate

Cat. No.: B254604
M. Wt: 360.4 g/mol
InChI Key: IULPCXYWPOHHIC-UHFFFAOYSA-N
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Description

ethyl 2-[(cyclopropylcarbonyl)amino]-4-{3-nitrophenyl}-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 2-[(cyclopropylcarbonyl)amino]-4-{3-nitrophenyl}-3-thiophenecarboxylate, often involves multi-step reactions. One common method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(cyclopropylcarbonyl)amino]-4-{3-nitrophenyl}-3-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

ethyl 2-[(cyclopropylcarbonyl)amino]-4-{3-nitrophenyl}-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(cyclopropylcarbonyl)amino]-4-{3-nitrophenyl}-3-thiophenecarboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Uniqueness

ethyl 2-[(cyclopropylcarbonyl)amino]-4-{3-nitrophenyl}-3-thiophenecarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropylcarbonyl and nitrophenyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

Molecular Formula

C17H16N2O5S

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-4-(3-nitrophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C17H16N2O5S/c1-2-24-17(21)14-13(11-4-3-5-12(8-11)19(22)23)9-25-16(14)18-15(20)10-6-7-10/h3-5,8-10H,2,6-7H2,1H3,(H,18,20)

InChI Key

IULPCXYWPOHHIC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3CC3

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3CC3

Origin of Product

United States

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